molecular formula C8H11N3O3 B13906123 3-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

3-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Cat. No.: B13906123
M. Wt: 197.19 g/mol
InChI Key: FGFZLLLVILWBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a tetrahydro-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole typically involves the reaction of 3-nitropyrazole with tetrahydro-2H-pyran-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for 3-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-amino-1-(tetrahydro-2H-pyran-2-yl)pyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The nitro group can participate in redox reactions, which may be crucial for its biological activity. The tetrahydro-2H-pyran-2-yl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Tetrahydropyranyl)-1H-pyrazole
  • 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester

Uniqueness

3-Nitro-1-(tetrahydro-2H-pyran-2-yl)pyrazole is unique due to the presence of both a nitro group and a tetrahydro-2H-pyran-2-yl group on the pyrazole ring. This combination imparts distinct chemical and physical properties, such as enhanced solubility and potential bioactivity, which are not commonly found in other similar compounds .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

3-nitro-1-(oxan-2-yl)pyrazole

InChI

InChI=1S/C8H11N3O3/c12-11(13)7-4-5-10(9-7)8-3-1-2-6-14-8/h4-5,8H,1-3,6H2

InChI Key

FGFZLLLVILWBQC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.